molecular formula C18H19NO3 B268429 N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B268429
M. Wt: 297.3 g/mol
InChI Key: HVEZUBZXAILUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TFB-TBOA, is a synthetic compound that is widely used in scientific research. TFB-TBOA is a potent and selective blocker of glutamate transporters, which are important proteins that regulate the levels of the neurotransmitter glutamate in the brain.

Mechanism of Action

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide works by binding to the glutamate transporter and blocking its activity. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on brain function. The mechanism of action of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied and is well understood.
Biochemical and Physiological Effects
N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has a number of biochemical and physiological effects on the brain. Inhibition of glutamate transporters leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have neuroprotective effects in some models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. It is also relatively easy to synthesize and has a long shelf life. However, N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of interest is the development of more selective glutamate transporter inhibitors that can be used to study the specific roles of different transporter subtypes. Another area of interest is the use of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in animal models of neurological and psychiatric disorders to better understand the role of glutamate transporters in these conditions. Finally, there is potential for the development of new drugs based on the structure of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide that could be used to treat a variety of neurological and psychiatric disorders.
Conclusion
In conclusion, N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a potent and selective blocker of glutamate transporters that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for research on N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including the development of more selective inhibitors and the use of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in animal models of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 3-nitrobenzaldehyde with tetrahydro-2-furanmethanol to form 3-(tetrahydro-2-furanylmethoxy)benzaldehyde. This intermediate is then reacted with ammonium acetate and palladium on carbon to form the final product, N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. The synthesis method has been optimized to produce high yields of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with high purity.

Scientific Research Applications

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neurotransmitter levels and preventing excitotoxicity. N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a potent and selective blocker of glutamate transporters, which allows researchers to study the effects of glutamate transporter inhibition on brain function.

properties

Product Name

N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO3/c20-18(14-6-2-1-3-7-14)19-15-8-4-9-16(12-15)22-13-17-10-5-11-21-17/h1-4,6-9,12,17H,5,10-11,13H2,(H,19,20)

InChI Key

HVEZUBZXAILUCK-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.